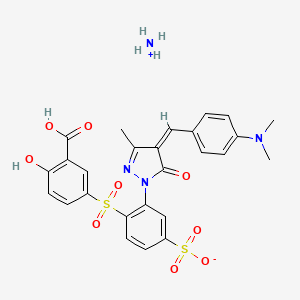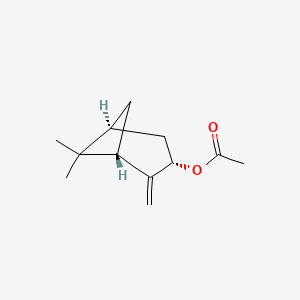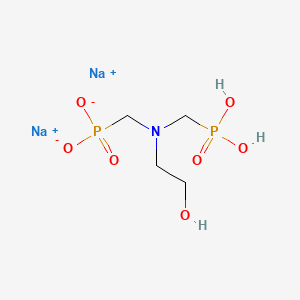
2,2'-((4,4'-Bis((1-hydroxy-6-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)-3-sulpho-2-naphthyl)azo)(1,1'-biphenyl)-3,3'-diyl)bis(oxy))bis(acetic) acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((4,4’-Bis((1-hydroxy-6-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)-3-sulpho-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-diyl)bis(oxy))bis(acetic) acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, sulpho, and azo groups, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4,4’-Bis((1-hydroxy-6-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)-3-sulpho-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-diyl)bis(oxy))bis(acetic) acid involves multiple steps, starting with the preparation of the biphenyl core, followed by the introduction of azo groups and subsequent functionalization with hydroxyl, sulpho, and other groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and high-quality output.
Chemical Reactions Analysis
Types of Reactions
2,2’-((4,4’-Bis((1-hydroxy-6-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)-3-sulpho-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-diyl)bis(oxy))bis(acetic) acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azo groups can be reduced to form amines.
Substitution: The sulpho groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of hydroxyl groups may yield ketones, while reduction of azo groups may produce amines.
Scientific Research Applications
2,2’-((4,4’-Bis((1-hydroxy-6-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)-3-sulpho-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-diyl)bis(oxy))bis(acetic) acid has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2’-((4,4’-Bis((1-hydroxy-6-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)-3-sulpho-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-diyl)bis(oxy))bis(acetic) acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2’-((4,4’-Bis((1-hydroxy-6-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)-3-sulpho-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-diyl)bis(oxy))bis(acetic) acid:
2,2’-((4,4’-Bis((1-hydroxy-6-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)-3-sulpho-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-diyl)bis(oxy))bis(acetic) acid: Similar structure but with different functional groups, leading to distinct reactivity and applications.
Properties
CAS No. |
94021-47-3 |
|---|---|
Molecular Formula |
C56H50N8O20S2 |
Molecular Weight |
1219.2 g/mol |
IUPAC Name |
2-[5-[3-(carboxymethoxy)-4-[[1-hydroxy-6-[4-(2-methoxyethoxycarbonylamino)anilino]-3-sulfonaphthalen-2-yl]diazenyl]phenyl]-2-[[1-hydroxy-6-[4-(2-methoxyethoxycarbonylamino)anilino]-3-sulfonaphthalen-2-yl]diazenyl]phenoxy]acetic acid |
InChI |
InChI=1S/C56H50N8O20S2/c1-79-19-21-81-55(71)59-37-9-5-35(6-10-37)57-39-13-15-41-33(23-39)27-47(85(73,74)75)51(53(41)69)63-61-43-17-3-31(25-45(43)83-29-49(65)66)32-4-18-44(46(26-32)84-30-50(67)68)62-64-52-48(86(76,77)78)28-34-24-40(14-16-42(34)54(52)70)58-36-7-11-38(12-8-36)60-56(72)82-22-20-80-2/h3-18,23-28,57-58,69-70H,19-22,29-30H2,1-2H3,(H,59,71)(H,60,72)(H,65,66)(H,67,68)(H,73,74,75)(H,76,77,78) |
InChI Key |
YCNADHYKWLHUMH-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)NC1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=C7C=C(C=CC7=C6O)NC8=CC=C(C=C8)NC(=O)OCCOC)S(=O)(=O)O)OCC(=O)O)OCC(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro-](/img/structure/B12736890.png)

![N-(4-hydroxyphenyl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide](/img/structure/B12736899.png)

